REACTION_CXSMILES
|
C1(N2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[C:16]2[CH:21]=[CH:20][C:19]([B:22]3[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]3)=[CH:18][CH:17]=2)C=CC=CC=1.C([O-])(=[O:33])C.[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:28][C:25]1([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23][B:22]([C:19]2[CH:20]=[CH:21][C:16]([C:8]3[O:33][C:11]4[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=4[N:9]=3)=[CH:17][CH:18]=2)[O:26]1 |f:1.2,4.5.6.7|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)B2OC(C(O2)(C)C)(C)C
|
Name
|
bis(pinacolate)diborane
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium acetate
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
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ADDITION
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Details
|
the mixture was poured into ethyl acetate (˜200 mL)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
The filtrate was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (hexanes/ethyl acetate, 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |